molecular formula C12H17N3O3Si B038508 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole CAS No. 113306-55-1

1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole

Cat. No.: B038508
CAS No.: 113306-55-1
M. Wt: 279.37 g/mol
InChI Key: BJUJSLXVBATBSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole can be synthesized from 2-trimethylsilylethyl carbonochloridite and N-hydroxybenzotriazole. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole primarily undergoes substitution reactions. It reacts with amines to form Teoc-protected amines, which are valuable intermediates in organic synthesis .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are Teoc-protected amines, which can be further utilized in various synthetic pathways .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by introducing the Teoc protecting group to amines. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole, leading to the formation of a stable Teoc-protected amine. This process is facilitated by the presence of a base, which deprotonates the amine, increasing its nucleophilicity .

Properties

IUPAC Name

benzotriazol-1-yl 2-trimethylsilylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3Si/c1-19(2,3)9-8-17-12(16)18-15-11-7-5-4-6-10(11)13-14-15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUJSLXVBATBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)ON1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551926
Record name 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113306-55-1
Record name 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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